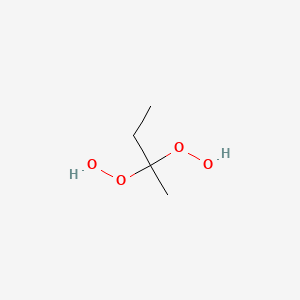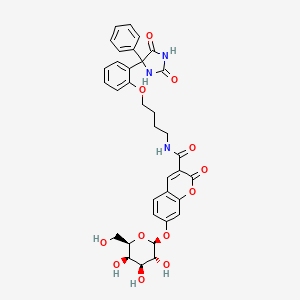
Tetradecenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecenesulfonic acid sodium salt typically involves the sulfonation of tetradecene. This process can be achieved through advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions . The regioselectivity of the reaction is controlled by the different reactivity of the carbon-bromine and activated carbon-oxygen bonds . The resulting sulfonic acid salts are then separated from alkenes through their low solubility after workup .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct sulfonation of tetradecene using sulfur trioxide or oleum as sulfonating agents. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Alkoxides or amines are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
Tetradecenesulfonic acid sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetradecenesulfonic acid sodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to emulsify oils and solubilize hydrophobic compounds . At the molecular level, it interacts with lipid bilayers and proteins, disrupting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate (SLES): A widely used surfactant with additional ethoxy groups, providing different solubility and foaming characteristics.
Sodium alkylbenzene sulfonate (SABS): A common surfactant in detergents with a benzene ring in its structure.
Uniqueness
Tetradecenesulfonic acid sodium salt is unique due to its longer carbon chain, which provides enhanced hydrophobic interactions and better emulsifying properties compared to shorter-chain surfactants . This makes it particularly effective in applications requiring strong detergency and foaming capabilities .
Propriétés
Formule moléculaire |
C14H27NaO3S |
|---|---|
Poids moléculaire |
298.42 g/mol |
Nom IUPAC |
sodium;(E)-tetradec-1-ene-1-sulfonate |
InChI |
InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1/b14-13+; |
Clé InChI |
RUTSRVMUIGMTHJ-IERUDJENSA-M |
SMILES isomérique |
CCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


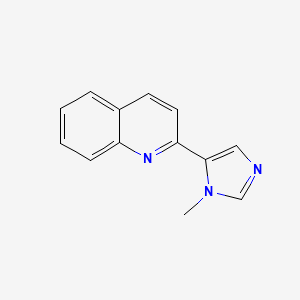
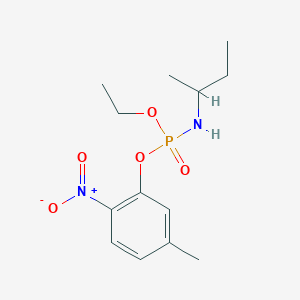
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

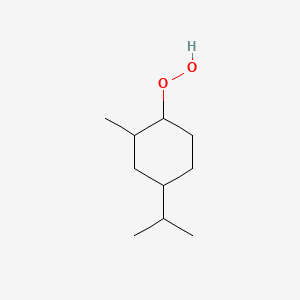
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
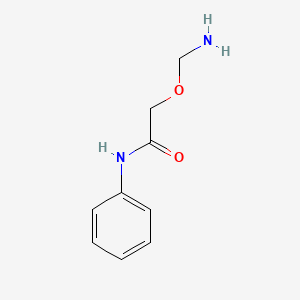
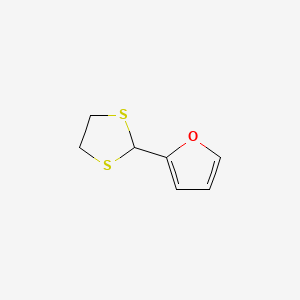
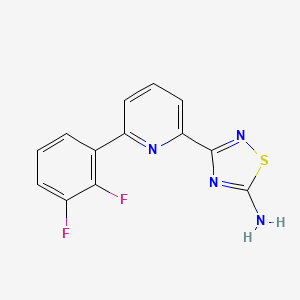
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
